molecular formula C15H22N2O3 B2980591 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-phenylurea CAS No. 2176069-54-6

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-phenylurea

Cat. No. B2980591
CAS RN: 2176069-54-6
M. Wt: 278.352
InChI Key: LUQUKACEKGTKDF-UHFFFAOYSA-N
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Description

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-phenylurea, also known as HET0016, is a selective inhibitor of the cytochrome P450 (CYP) enzyme CYP4A. HET0016 has been shown to have potential therapeutic effects in various diseases, including hypertension, renal disease, and cancer.

Scientific Research Applications

Process Research and Synthetic Pathways

  • Research on N-hydroxyurea derivatives as 5-lipoxygenase inhibitors, emphasizing the enantioselective synthesis for potential asthma treatment, illustrates the detailed process research and challenges encountered, leading to an efficient synthesis strategy (Damon et al., 2004).
  • Biobased polyurethanes derived from fatty-acid-based aromatic triols demonstrate the synthesis and characterization of materials with varying hard-segment contents, exploring their morphologies and thermal properties for potential applications in sustainable materials (Lligadas et al., 2007).

Chemical Stability and Characterization

  • The synthesis of tritium-labeled hydroxytyrosol , a phenolic compound from olive oil, for bioavailability and metabolism studies, showcases methods for incorporating a radiolabel into compounds, enhancing research capabilities in pharmacokinetics and metabolic pathway analysis (Tuck et al., 2000).
  • Studies on metobromuron's crystal structure , a phenylurea herbicide, provide insights into its molecular interactions and network formation, facilitating the understanding of its behavior in different environments (Kang et al., 2015).

Advanced Chemical Synthesis

  • Research into platinum-catalyzed dehydroalkoxylation-cyclization cascades via N-O bond cleavage presents a novel method for synthesizing tetracyclic compounds, indicating potential for creating complex molecules with specific characteristics (Nakamura et al., 2009).
  • The development of microbial polyhydroxyalkanoates (PHA) showcases the diversity in monomer structure and content, affecting PHA's physical properties, which can range from brittleness to elasticity, highlighting applications in biodegradable plastics and materials science (Chen, 2003).

Environmental Impact and Degradation

  • Investigations into pesticide degradation in aqueous solutions compare the effects of hydroxyl and carbonate radicals on the herbicide fenuron, providing insights into environmental persistence and pathways for reducing contamination risks (Mazellier et al., 2007).

properties

IUPAC Name

1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-10-11-20-15(8-4-5-9-15)12-16-14(19)17-13-6-2-1-3-7-13/h1-3,6-7,18H,4-5,8-12H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQUKACEKGTKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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